N-methyl-5-nitro-1H-indazole-3-carboxamide
Overview
Description
N-methyl-5-nitro-1H-indazole-3-carboxamide is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-nitro-1H-indazole-3-carboxamide typically involves the nitration of an indazole precursor followed by the introduction of a carboxamide group. One common method includes the nitration of 1H-indazole using nitric acid and sulfuric acid to yield 5-nitro-1H-indazole. This intermediate is then reacted with methylamine to introduce the N-methyl group, followed by the formation of the carboxamide group through reaction with a suitable carboxylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-nitro-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted indazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-methyl-5-nitro-1H-indazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-5-nitro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-nitro-1H-indazole-3-carboxamide
- N-methyl-1H-indazole-3-carboxamide
- 5-amino-1H-indazole-3-carboxamide
Uniqueness
N-methyl-5-nitro-1H-indazole-3-carboxamide is unique due to the presence of both the nitro and N-methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential as a therapeutic agent compared to similar compounds .
Properties
Molecular Formula |
C9H8N4O3 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
N-methyl-5-nitro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C9H8N4O3/c1-10-9(14)8-6-4-5(13(15)16)2-3-7(6)11-12-8/h2-4H,1H3,(H,10,14)(H,11,12) |
InChI Key |
XEXKKGZGRTZXKS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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